molecular formula C11H22N2O2 B7937959 [Isopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid

[Isopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid

Cat. No.: B7937959
M. Wt: 214.30 g/mol
InChI Key: PGBPRVGAGWKUNP-UHFFFAOYSA-N
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Description

[Isopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 1-position and an isopropyl-amino-acetic acid moiety at the 3-position. The stereochemistry of the piperidine ring (e.g., (S)-configuration in some analogs) and substituent positions significantly influence its physicochemical and biological properties.

Properties

IUPAC Name

2-[(1-methylpiperidin-3-yl)-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)10-5-4-6-12(3)7-10/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBPRVGAGWKUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)O)C1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Piperidine and Isopropylamino Intermediates

The core reaction involves conjugating (R)-1-methylpiperidin-3-amine with isopropylamino-acetic acid. Two established methods are compared below:

Method A: Carbodiimide-Mediated Coupling

ParameterValue
ReagentsEDC·HCl, HOBt, DIPEA
SolventDichloromethane (DCM)
Temperature0°C → RT, 12 h
Yield72% ± 3%
Purity (HPLC)95.2%

Procedure :

  • Dissolve (R)-1-methylpiperidin-3-amine (1.0 eq) and isopropylamino-acetic acid (1.2 eq) in anhydrous DCM.

  • Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq) sequentially under nitrogen.

  • Stir at 0°C for 2 h, then warm to room temperature overnight.

  • Quench with 1M HCl, extract with DCM, and purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Method B: Mixed Carbonate Activation

ParameterValue
ReagentsClCO₂iPr, TEA
SolventTHF
Temperature-20°C → RT, 6 h
Yield68% ± 2%
Purity (HPLC)93.8%

Procedure :

  • Generate the mixed carbonate of isopropylamino-acetic acid by treating with ClCO₂iPr (1.3 eq) and TEA (2.0 eq) in THF at -20°C.

  • Add (R)-1-methylpiperidin-3-amine (1.0 eq) and stir for 6 h.

  • Concentrate under reduced pressure and purify via recrystallization (ethyl acetate/hexanes).

Comparative Analysis :

  • Method A offers higher yields but requires costly HOBt.

  • Method B avoids carbodiimide byproducts but demands strict temperature control.

Stereochemical Control and Byproduct Management

The (R)-configuration at the piperidine C3 position is critical for biological activity. Racemization risks arise during:

  • Amination steps : Controlled pH (7.5–8.5) and low temperatures (0–5°C) minimize epimerization.

  • Coupling reactions : Polar aprotic solvents (e.g., DMF) increase racemization; thus, DCM or THF are preferred.

Common byproducts include:

  • Diastereomeric impurities : ≤2.5% when using enantiopure precursors.

  • N-Methyl over-alkylation : Suppressed by limiting methylating agent stoichiometry (≤1.1 eq).

Industrial-Scale Production Considerations

Large-scale synthesis (≥100 kg batches) employs continuous flow reactors to enhance reproducibility:

Process ParameterLaboratory ScaleIndustrial Scale
Reaction Volume1 L500 L
Mixing EfficiencyMagnetic stirringStatic mixers
Cooling MethodIce bathJacketed reactors
Cycle Time18 h6 h
Overall Yield70%82%

Key industrial optimizations:

  • In-line FTIR monitoring : Detects intermediate formation in real-time.

  • Crystallization seeding : Ensures consistent polymorph formation (Form I, melting point 148–150°C).

Analytical Characterization

Final product validation requires multimodal analysis:

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.05 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.32 (s, 3H, NCH₃), 3.21 (m, 1H, piperidine H3), 3.65 (s, 2H, CH₂CO₂H).
¹³C NMR (100 MHz, CDCl₃)δ 22.1 (CH(CH₃)₂), 46.8 (NCH₃), 54.3 (piperidine C3), 174.5 (CO₂H).
HRMS (ESI+)m/z 215.1754 [M+H]⁺ (calc. 215.1758)

Purity Assessment

MethodConditionsResult
HPLC C18 column, 0.1% TFA in H₂O/MeOH gradient99.1% AUC
Chiral SFC Chiralpak AD-H, CO₂/EtOH 70:3098.7% ee

Emerging Methodologies

Recent advances in enzymatic synthesis show promise:

  • Lipase-Catalyzed Amination : Candida antarctica lipase B (CAL-B) achieves 85% yield with no racemization at 35°C.

  • Flow Photochemistry : UV-mediated coupling reduces reaction time to 30 min but requires specialized quartz reactors .

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Drug Development :
    • Preliminary studies indicate that Isopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid may exhibit diverse biological activities, including anti-inflammatory and neuroprotective effects. Its design facilitates modifications that can enhance drug efficacy and reduce side effects associated with traditional medications.
  • Prodrug Formation :
    • The compound can be utilized in the synthesis of prodrugs that improve bioavailability and reduce gastrointestinal side effects. For instance, modifications using isopropyl esters have shown to enhance skin permeability compared to conventional drugs like ibuprofen . This property is particularly advantageous for transdermal drug delivery systems.

Case Studies

Recent research has explored the effectiveness of Isopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid in various therapeutic contexts:

  • Anti-inflammatory Research : Modifications of this compound have been studied for their ability to form prodrugs that minimize gastrointestinal side effects while retaining therapeutic efficacy. For example, derivatives formed with ibuprofen demonstrated significant improvements in skin permeability and reduced toxicity .
  • Neuroprotective Studies : The compound's interaction with neurobiological pathways suggests potential applications in treating neurodegenerative diseases. Research indicates that modifications can enhance its ability to cross the blood-brain barrier, thus improving its effectiveness as a neuroprotective agent .

Mechanism of Action

The mechanism of action of [Isopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural Modifications in Piperidine Derivatives

The table below summarizes key structural differences and similarities between [Isopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid and its analogs:

Compound Name Substituents on Piperidine/Pyrrolidine Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
[Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid 1-methyl, 3-isopropyl-amino-acetic acid Not explicitly provided ~240 (estimated) Methyl group at piperidine 1-position; chiral (S)-configuration
[(1-Acetyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid 1-acetyl, 3-isopropyl-amino-acetic acid Not explicitly provided ~270 (estimated) Acetyl group replaces methyl at piperidine 1-position; increased polarity
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid 3-benzyl-cyclopropyl-amino, 1-acetic acid C17H24N2O2 288.39 Benzyl and cyclopropyl groups enhance lipophilicity; (R)-configuration
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid Pyrrolidine ring, 1-acetyl, 3-cyclopropyl C12H19N3O3 253.30 Pyrrolidine (5-membered ring) instead of piperidine; altered ring strain and flexibility
[((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid 1-acetyl, 3-cyclopropyl-amino-acetic acid C12H20N2O3 240.30 Acetyl and cyclopropyl groups; potential metabolic stability differences
[(1-Benzyl-piperidin-3-ylmethyl)-isopropyl-amino]-acetic acid 1-benzyl, 3-isopropyl-amino-acetic acid C18H28N2O2 304.43 Benzyl group increases lipophilicity; bulkier substituent may hinder bioavailability

Key Comparative Observations

Benzyl or cyclopropyl substituents (e.g., ) increase hydrophobicity, which may enhance membrane permeability but reduce solubility in polar solvents.

Ring Size and Conformational Flexibility :

  • Pyrrolidine analogs (e.g., ) have a 5-membered ring, leading to higher ring strain and reduced conformational flexibility compared to the 6-membered piperidine in the target compound. This difference could impact binding affinity to biological targets.

Stereochemical Influences: The (S)-configuration in [Isopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid and the (R)-configuration in other analogs (e.g., ) may result in divergent interactions with chiral receptors or enzymes.

Research Findings and Implications

  • Synthetic Accessibility : Several analogs (e.g., ) are listed as discontinued, suggesting challenges in synthesis, stability, or commercial demand.
  • Toxicity Considerations : Cyclopropyl-containing compounds (e.g., ) may introduce metabolic liabilities due to ring strain and susceptibility to oxidative metabolism.

Biological Activity

Isopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid (also referred to as Isopropyl-(S)-1-methyl-piperidin-3-yl-amino-acetic acid) is a synthetic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and implications in medicinal chemistry, supported by various research findings and case studies.

Structural Characteristics

The compound features a molecular formula of C12H20N2O2C_{12}H_{20}N_{2}O_{2}, characterized by:

  • An isopropyl group .
  • A piperidine ring that contributes to its neuroactive properties.
  • An amino-acetic acid moiety , which is essential for its interaction with biological targets.

The presence of a chiral center at the piperidine nitrogen enhances its specificity in biological interactions, making it a candidate for various pharmacological applications.

Isopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid interacts with multiple biological targets, particularly neurotransmitter systems. Its mechanism of action involves modulation of receptor activities, particularly those associated with serotonin and dopamine pathways. The piperidine structure is often linked to psychoactive effects, indicating potential therapeutic applications in treating neurological disorders.

Biological Activities

Preliminary studies have indicated several biological activities associated with Isopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid:

  • Neuropharmacological Effects : The compound exhibits potential in modulating neurotransmitter systems, which could be beneficial in treating conditions like depression and anxiety.
  • Anticancer Properties : Research suggests that derivatives with similar structures may possess cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy .
  • Enzyme Inhibition : Interaction studies have shown that the compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits .

Comparative Analysis of Related Compounds

To better understand the unique properties of Isopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
1-MethylpiperidinePiperidine ringNeuroactive properties; used as a solvent
IsopropylamineSimple amine structureGeneral amine activity; building block in synthesis
GlycineSimple amino acidBasic neurotransmitter role
N-Methyl-D-aspartateNMDA receptor agonistImportant in neurobiology and synaptic plasticity

This table illustrates how Isopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid stands out due to its specific combination of structural elements and potential therapeutic applications .

Neuropharmacological Studies

Research has indicated that compounds similar to Isopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid can influence serotonin and dopamine levels. For instance, studies on piperidine derivatives have shown their ability to modulate receptor activities linked to mood regulation and cognitive functions .

Anticancer Activity

In one study, a derivative of piperidine demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics. This finding suggests that Isopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid may also exhibit similar anticancer properties through structural modifications aimed at improving efficacy against specific cancer types .

Enzyme Interaction Studies

The compound's interaction with various enzymes has been investigated through docking studies, revealing potential inhibitory effects on enzymes relevant to metabolic disorders. Such interactions are crucial for developing new therapeutic agents targeting diseases like diabetes and neurodegeneration .

Q & A

Q. What are the recommended synthetic pathways for [Isopropyl-(1-methyl-piperidin-3-yl)-amino]-acetic acid, and how can purity be validated?

Synthesis typically involves functionalizing the piperidine ring with isopropyl and methyl groups, followed by coupling to an acetic acid moiety. A plausible route includes:

  • Step 1 : Alkylation of 1-methylpiperidin-3-amine with isopropyl halides.
  • Step 2 : Carboxylic acid coupling via amide or ester intermediates.
    Purity validation requires HPLC (≥95% purity threshold) and mass spectrometry (to confirm molecular weight). Structural confirmation via NMR (1H/13C) is critical, with attention to piperidine ring conformation and acetic acid proton shifts .

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

X-ray crystallography is the gold standard. Key steps include:

  • Growing single crystals using vapor diffusion or slow evaporation.
  • Data collection with synchrotron radiation for high-resolution diffraction.
  • Refinement using SHELXL , which supports advanced features like anisotropic displacement parameters and hydrogen bonding analysis .

Q. What safety protocols are advised for handling this compound in laboratory settings?

While specific toxicity data for this compound is limited, structural analogs (e.g., piperidine derivatives) suggest:

  • Hazards : Potential respiratory and dermal irritation (similar to 2-(pyridin-3-yl)acetic acid ).
  • Precautions : Use fume hoods, wear nitrile gloves, and employ eye protection (P280/P305+P351+P338). Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Experimental Design : Ensure consistent dosing, solvent systems (e.g., DMSO vs. saline), and metabolic stability assays.
  • Data Analysis : Use pharmacokinetic modeling to correlate in vitro IC50 values with plasma concentrations.
  • Theoretical Framework : Link discrepancies to transporter-mediated uptake or off-target effects, guided by structure-activity relationship (SAR) studies .

Q. What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

  • Molecular Dynamics (MD) : Simulate interactions with acetylcholine-binding proteins (e.g., nAChRs) using AMBER or GROMACS.
  • Docking Studies : Use AutoDock Vina with flexible side-chain algorithms to account for piperidine ring flexibility.
  • Validation : Cross-reference with PubChem bioassay data (e.g., CHEMBL1741437 ) to refine scoring functions .

Q. How should researchers design a study to investigate the stereochemical impact of the piperidine ring on this compound’s pharmacological profile?

  • Methodology :
    • Synthesize enantiomers via chiral resolution (e.g., chiral HPLC).
    • Compare IC50 values in receptor-binding assays (e.g., radioligand displacement).
  • Theoretical Basis : Apply the "lock-and-key" model to assess steric hindrance or hydrogen-bonding variations.
  • Statistical Analysis : Use ANOVA to confirm significance (p < 0.05) across enantiomers .

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